molecular formula C9H11F3O2 B14633597 Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester CAS No. 54934-98-4

Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester

Cat. No.: B14633597
CAS No.: 54934-98-4
M. Wt: 208.18 g/mol
InChI Key: TYDZLCYUJXYSAI-UHFFFAOYSA-N
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Description

Acetic acid, trifluoro-, bicyclo[221]hept-2-yl ester is a chemical compound with a unique structure that combines the properties of acetic acid, trifluoroacetic acid, and a bicyclo[221]heptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester typically involves the esterification of trifluoroacetic acid with bicyclo[2.2.1]hept-2-yl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release trifluoroacetic acid and bicyclo[2.2.1]hept-2-yl alcohol, which may interact with enzymes or receptors in biological systems. The trifluoroacetic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • Isobornyl acetate
  • Bornyl acetate
  • Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate

Uniqueness

Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical and biological properties. This trifluoro group enhances the compound’s stability and reactivity, making it a valuable reagent in various applications.

Properties

CAS No.

54934-98-4

Molecular Formula

C9H11F3O2

Molecular Weight

208.18 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C9H11F3O2/c10-9(11,12)8(13)14-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2

InChI Key

TYDZLCYUJXYSAI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2OC(=O)C(F)(F)F

Origin of Product

United States

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